Mirabegron (m8)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mirabegron is a medication used primarily to treat overactive bladder. It is a beta-3 adrenergic receptor agonist that works by relaxing the detrusor muscle in the bladder, thereby increasing its storage capacity and reducing the symptoms of urgency, frequency, and incontinence . Mirabegron was first approved for medical use in the United States and the European Union in 2012 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Mirabegron involves several key steps:

Amide Condensation: Starting with p-nitrophenethylamine hydrochloride, ®-mandelic acid, and 2-aminothiazole-4-acetic acid, the initial amide condensation is performed.

Carbonyl Reduction: The intermediate product undergoes carbonyl reduction.

Nitro Reduction: The nitro group is reduced to an amine.

Final Amide Condensation: The final product is obtained through another amide condensation step

Industrial Production Methods: In industrial settings, Mirabegron is produced using a similar multi-step process, often optimized for higher yields and purity. For example, one method involves the use of 1,4-dioxane as a reaction solvent and hydrochloric acid gas for the reaction, followed by extraction and recrystallization to achieve a high yield of 90.3% .

Types of Reactions:

Oxidation: Mirabegron can undergo oxidative metabolism, although this is not the primary pathway.

Reduction: The synthesis of Mirabegron involves reduction steps, such as the reduction of nitro groups to amines.

Substitution: Various substitution reactions are involved in the synthesis, particularly in the formation of amide bonds

Common Reagents and Conditions:

Reducing Agents: Common reducing agents include hydrogen gas and palladium on carbon.

Solvents: Solvents like 1,4-dioxane and toluene are frequently used.

Catalysts: Catalysts such as triethylamine are employed in the synthesis

Major Products: The major product of these reactions is Mirabegron itself, with high purity achieved through recrystallization and other purification steps .

科学研究应用

Mirabegron has a wide range of applications in scientific research:

Chemistry: It is studied for its unique beta-3 adrenergic receptor agonist properties.

Medicine: Beyond overactive bladder, Mirabegron is being explored for its potential in treating neurogenic detrusor overactivity and other urinary disorders

作用机制

Mirabegron works by selectively activating beta-3 adrenergic receptors in the bladder. This activation leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle. As a result, the bladder’s storage capacity is increased, alleviating symptoms of urgency and frequency .

相似化合物的比较

Vibegron: Another beta-3 adrenergic receptor agonist used for overactive bladder.

Solifenacin: An antimuscarinic agent used for similar indications but with a different mechanism of action

Uniqueness of Mirabegron: Mirabegron is unique in its selective activation of beta-3 adrenergic receptors, which distinguishes it from antimuscarinic agents like solifenacin that have broader receptor activity and potentially more side effects .

Mirabegron offers a novel approach to treating overactive bladder with a favorable side effect profile compared to traditional antimuscarinic medications .

生物活性

Mirabegron (chemical name: 2-Amino-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]-4-thiazoleacetamide) is a novel selective agonist for the β3-adrenergic receptor, primarily used in the treatment of overactive bladder (OAB). This article provides a comprehensive overview of its biological activity, including pharmacodynamics, clinical efficacy, and safety profile.

Mirabegron acts as a potent and selective β3-adrenoceptor agonist with an EC50 value of 22.4 nM, demonstrating over 440-fold selectivity for β3 over β1 and β2 adrenergic receptors . Upon activation of the β3 receptors located in the bladder smooth muscle, mirabegron induces relaxation of the detrusor muscle during the storage phase of the bladder fill-void cycle. This mechanism increases bladder capacity and reduces urinary urgency and frequency .

Pharmacokinetics

Key pharmacokinetic parameters for mirabegron include:

| Parameter | Value |

|---|---|

| Bioavailability | 29% - 35% |

| Tmax | 3.5 hours (extended-release) |

| Volume of Distribution (Vd) | 1670 L |

| Half-life | ~50 hours (adults) |

| Total Clearance | ~57 L/h |

| Renal Clearance | ~13 L/h |

Mirabegron is extensively metabolized, primarily via CYP3A4 and CYP2D6 pathways, with a significant portion excreted unchanged in urine .

Clinical Efficacy

Mirabegron has been evaluated in several clinical trials for its efficacy in managing OAB symptoms. Notable studies include:

- BLOSSOM Trial : A randomized controlled trial demonstrating significant reductions in micturition frequency and urgency episodes compared to placebo.

- DRAGON Trial : A phase IIb trial involving 928 patients showed dose-dependent reductions in micturition frequency with mirabegron doses of 50 mg, 100 mg, and 200 mg .

- ARIES Study : A phase III trial with 1328 participants confirmed that both 50 mg and 100 mg doses significantly reduced the mean number of micturitions per day compared to placebo .

Summary of Clinical Findings

| Study Name | Sample Size | Treatment | Primary Outcome | Results |

|---|---|---|---|---|

| BLOSSOM | 262 | Mirabegron 100/150 mg vs. placebo | Micturition frequency | -2.19/-2.21 vs. -1.18 (p ≤ 0.01) |

| DRAGON | 928 | Mirabegron (50/100/200 mg) vs. placebo | Micturition frequency | Statistically significant reductions (p ≤ 0.05) |

| ARIES | 1328 | Mirabegron (50/100 mg) vs. placebo | Incontinence episodes | Significant reduction vs. placebo (p < 0.05) |

Safety Profile

The safety profile of mirabegron has been extensively documented across trials:

- Common adverse effects include hypertension and increased heart rate, particularly at higher doses.

- Compared to traditional antimuscarinic therapies like tolterodine, mirabegron has shown a more favorable tolerability profile, particularly regarding dry mouth incidence .

- The incidence of serious adverse events was lower in patients treated with mirabegron compared to those receiving antimuscarinics over extended periods .

Case Studies

Several case studies have highlighted the real-world effectiveness of mirabegron:

- Case Study 1 : An elderly patient with OAB reported significant improvement in quality of life after switching from tolterodine to mirabegron, experiencing fewer episodes of urgency and incontinence.

- Case Study 2 : A cohort study involving Asian patients demonstrated similar efficacy to Western populations, reinforcing mirabegron's global applicability in treating OAB symptoms.

属性

IUPAC Name |

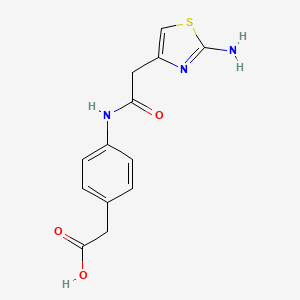

2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c14-13-16-10(7-20-13)6-11(17)15-9-3-1-8(2-4-9)5-12(18)19/h1-4,7H,5-6H2,(H2,14,16)(H,15,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNAUJGSRYDGNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)NC(=O)CC2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365244-64-9 |

Source

|

| Record name | YM-538853 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YM-538853 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OBH7Z0622 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。